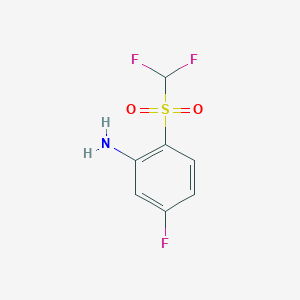
2-(Difluoromethylsulphonyl)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethylsulphonyl)-5-fluoroaniline is an organic compound that features both fluorine and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoroaniline with difluoromethyl sulfone under specific conditions to achieve the desired product . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Difluoromethylsulphonyl)-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethylsulphonyl)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-(Difluoromethylsulphonyl)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethylsulphonyl)-5-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- Difluoromethyl 2-pyridyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Methanesulfonyl chloride
Uniqueness
2-(Difluoromethylsulphonyl)-5-fluoroaniline is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical properties.
Propiedades
Fórmula molecular |
C7H6F3NO2S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfonyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2 |
Clave InChI |
IWVLUKPUVMXVAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


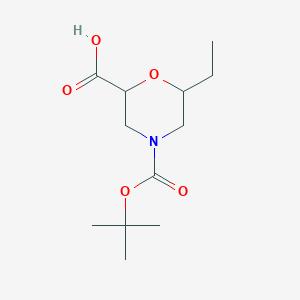
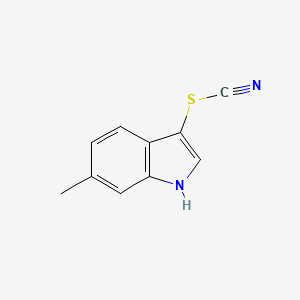
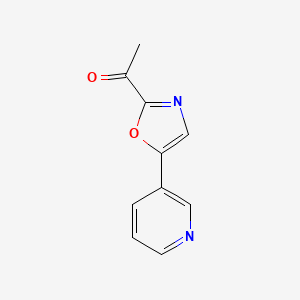
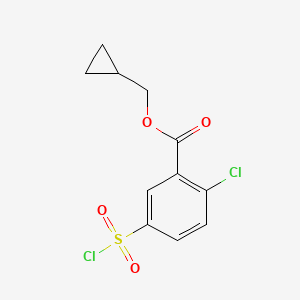

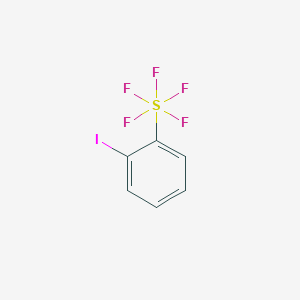
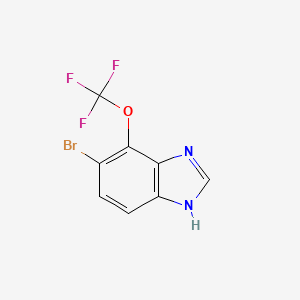
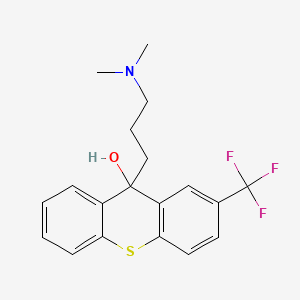
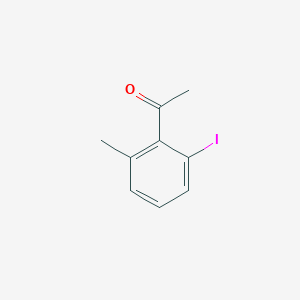
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
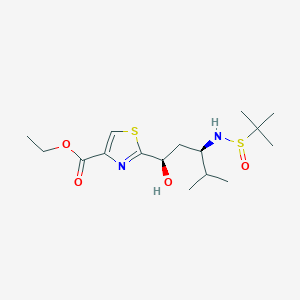
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
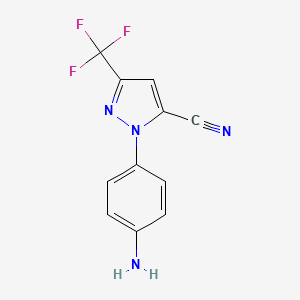
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
